1,3,5-Adamantanetriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

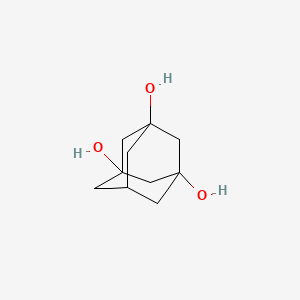

3D Structure

Properties

IUPAC Name |

adamantane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYBYTIPMYLHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432519 | |

| Record name | 1,3,5-Adamantanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99181-50-7 | |

| Record name | 1,3,5-Adamantanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 1,3,5-Adamantanetriol"

An In-depth Technical Guide to 1,3,5-Adamantanetriol: Properties, Synthesis, and Applications

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a perfectly symmetrical, strain-free, and rigid tricyclic hydrocarbon (C₁₀H₁₆), represents the smallest repeating unit of a diamond crystal lattice.[1] Its unique three-dimensional structure and high lipophilicity have established it as a privileged scaffold in medicinal chemistry and materials science.[2][3] Among its many derivatives, this compound is of particular interest to researchers. Characterized by three hydroxyl groups positioned at the tertiary bridgehead carbons, this molecule serves as a versatile building block for creating complex architectures with precisely oriented functional groups.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound for professionals in research and drug development.

PART 1: Physicochemical Properties

The distinct properties of this compound are a direct consequence of its rigid cage-like structure and the presence of three hydroxyl groups.

Physical Characteristics

This compound is typically a white to off-white crystalline powder under standard conditions.[][7] Its rigid structure contributes to a relatively high melting point compared to other alcohols of similar molecular weight.[1] It is soluble in methanol and other polar organic solvents but is poorly soluble in water.[1][7][8]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₃ | [5][9][10] |

| Molecular Weight | 184.23 g/mol | [9][10] |

| Appearance | White to almost white powder/crystal | [][7] |

| Melting Point | 203-207 °C | [7] |

| Boiling Point | 339.7 ± 37.0 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [9] |

| pKa | 14.03 ± 0.60 (Predicted) | [7][8] |

| LogP | -0.90 (Predicted) | [9] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7][8][11] |

| CAS Number | 99181-50-7 |[9][10] |

Spectroscopic Profile

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from its structure and data on similar adamantane derivatives.[12][13]

-

¹H NMR: Due to the molecule's high Td symmetry, the proton NMR spectrum is expected to be relatively simple. Protons on the adamantane cage would appear as distinct multiplets.

-

¹³C NMR: The carbon spectrum would show signals corresponding to the four unique carbon environments: the hydroxyl-substituted bridgehead carbons (C-OH), the unsubstituted bridgehead carbon (C-H), and the methylene bridge carbons (CH₂). The chemical shifts are influenced by the electronegative hydroxyl groups.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of hydrogen-bonded hydroxyl groups.[14] A strong C-O stretching vibration would also be expected in the 1300-1000 cm⁻¹ range.[15]

PART 2: Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its three equivalent, tertiary hydroxyl groups.[16][17] The molecule is chemically stable under normal conditions.[16]

The hydroxyl groups are nucleophilic and can participate in a variety of reactions, including:

-

Esterification: Acylation with acyl chlorides or carboxylic anhydrides readily forms the corresponding tri-ester derivatives.[16] This is a common strategy for modifying the molecule's properties.

-

Halogenation: It is possible to selectively halogenate one of the hydroxyl groups, which allows for the introduction of diverse functional groups and further expansion of the molecule's chemical diversity.[16][17]

This reactivity makes this compound a versatile intermediate for synthesizing more complex adamantane derivatives.[4] The large steric hindrance provided by the adamantane cage can influence the regioselectivity of reactions, a property that is highly valuable in asymmetric catalysis and ligand synthesis.[17]

PART 3: Synthesis of this compound

Several methods exist for the synthesis of this compound, including the hydrolysis of 1,3,5-tribromoadamantane and the direct oxidation of adamantane.[2] A more recent and improved approach involves the catalyzed oxidation of 1-adamantanol.[2][18]

Experimental Protocol: Catalytic Oxidation of 1-Adamantanol

This protocol is based on the method described by Khalitova et al., which provides a good yield and utilizes readily available catalysts.[2]

Objective: To synthesize adamantane-1,3,5-triol (III) via oxidation of 1-adamantanol (I).

Causality: This method employs an N-hydroxyphthalimide (NHPI) catalyst in conjunction with transition metal salts (Co(acac)₂ and MnO₂) under an oxygen atmosphere. NHPI is a highly active catalyst for the oxidation of C-H bonds.[2] The transition metal co-catalysts facilitate the oxidative transformations, improving reaction efficiency and yield.[2]

Materials:

-

1-Adamantanol (I)

-

N-hydroxyphthalimide (NHPI)

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

Manganese dioxide (MnO₂)

-

Glacial acetic acid

-

Chloroform

-

Ethyl acetate

-

Reaction flask with stirrer, condenser, and gas inlet

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 1-adamantanol (0.164 mol), NHPI (0.0164 mol), Co(acac)₂ (1.64 mmol), and MnO₂ (0.0082 mol) in 250 mL of glacial acetic acid.[2]

-

Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Once at temperature, begin bubbling oxygen gas through the reaction mixture. Maintain these conditions for 30 hours.[2]

-

Workup: After 30 hours, allow the reaction to cool to room temperature. Remove the glacial acetic acid solvent using a rotary evaporator.[2]

-

Isolation: Dissolve the resulting residue in 250 mL of chloroform and heat at reflux for 2 hours. The product, adamantane-1,3,5-triol, will precipitate as a solid.[2]

-

Purification: Filter the solid product from the hot chloroform solution. Further purify the crude product by recrystallization from ethyl acetate to yield pure adamantane-1,3,5-triol.[2] The expected yield is approximately 52%.[2]

PART 4: Applications in Research and Drug Development

The rigid, well-defined three-dimensional structure of this compound makes it an exceptionally valuable scaffold in both medicinal chemistry and materials science.

Drug Discovery and Development

The incorporation of an adamantane moiety into a drug candidate can significantly improve its pharmacological profile.[3]

-

Metabolic Stability and Lipophilicity: The adamantane cage is highly lipophilic and resistant to metabolic degradation, which can enhance a drug's absorption, distribution, and half-life.[3][5]

-

Drug Delivery Systems: Its rigid structure is ideal for creating drug carriers or nanocarriers that can encapsulate therapeutic agents.[4] This enhances drug stability, bioavailability, and allows for controlled release.[4][19] The adamantyl group also exhibits a strong affinity for cyclodextrin cavities, forming stable host-guest complexes that are widely explored in drug delivery.[19]

-

Antiviral and Antibacterial Agents: Adamantane derivatives have known inhibitory effects against certain viruses, most notably influenza A (e.g., Amantadine).[4][19] this compound serves as a building block for developing new potential antiviral and antibacterial agents.[4]

-

Receptor Modulation: The hydroxyl groups can be easily modified, allowing the molecule to be used in the synthesis of protease inhibitors and receptor modulators where precise spatial orientation is key for high binding selectivity.[5]

Materials Science

The unique molecular structure of this compound is also highly beneficial in materials science.

-

High-Performance Polymers: When incorporated into polymers, the adamantane unit can significantly enhance mechanical strength, thermal stability, and chemical resistance.[4][5] This makes it a valuable component for advanced materials in the aerospace, automotive, and electronics industries.[4]

-

Functional Fluids: Ester derivatives of adamantane polyols have excellent thermal and oxidative stability, making them suitable as synthetic bases for working fluids in avionics.[2]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.[8] It should be kept away from strong oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory irritation.[11] It is considered harmful to aquatic life with long-lasting effects.[20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[20][21]

References

-

Onodera, T., et al. (2012). Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells. Biotechnology Letters, 34(9), 1741-4. [Link]

-

Chemsrc. (2025). This compound | CAS#:99181-50-7. Retrieved from Chemsrc. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Khalitova, Z. M., et al. (2015). Improved Approach Towards Synthesis of Adamantane-1,3,5-triol. ResearchGate. [Link]

-

Khalitova, Z. M., et al. (2015). Improved approach towards synthesis of adamantane-1,3,5-triol. Russian Journal of General Chemistry, 85(8), 1830-1833. [Link]

-

Semantic Scholar. (n.d.). Improved approach towards synthesis of adamantane-1,3,5-triol. Retrieved from Semantic Scholar. [Link]

-

Houghten, R. A., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(11), 1474. [Link]

-

Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790. [Link]

-

Heynova. (n.d.). This compound 99181-50-7 C10H16O3. Retrieved from Heynova. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from UCSC Chemistry. [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from Wikipedia. [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from University of Calgary Chemistry. [Link]

-

SpectraBase. (n.d.). 5-methyl-1,3-adamantanediol. Retrieved from SpectraBase. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CAS # 99181-50-7, this compound, adamantane-1,3,5-triol - chemBlink [chemblink.com]

- 5. This compound [myskinrecipes.com]

- 7. China this compound 99181-50-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 8. This compound | 99181-50-7 [m.chemicalbook.com]

- 9. This compound | CAS#:99181-50-7 | Chemsrc [chemsrc.com]

- 10. This compound | C10H16O3 | CID 9899022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Adamantane-1,3,5-triol | 99181-50-7 [sigmaaldrich.com]

- 12. kbfi.ee [kbfi.ee]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. This compound | 99181-50-7 [chemicalbook.com]

- 17. This compound 99181-50-7 C10H16O3 | Heynova [heynovachem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. scbt.com [scbt.com]

In-Depth Technical Guide: The Molecular Structure and Strategic Applications of 1,3,5-Adamantanetriol

Abstract

1,3,5-Adamantanetriol is a unique, polycyclic tertiary alcohol distinguished by its rigid, diamondoid cage structure. This configuration bestows upon it exceptional physicochemical properties that are increasingly leveraged in advanced materials science and drug development. This guide provides a comprehensive technical examination of its molecular architecture, synthesis methodologies, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the strategic use of this versatile molecule.

The Adamantane Core: A Foundation of Rigidity and Lipophilicity

Adamantane, a tricyclic alkane, forms the structural basis of this compound. Its carbon framework is a diamondoid, meaning its atoms are arranged identically to the crystal lattice of a diamond. This results in a highly rigid and sterically defined cage structure. The inherent lipophilicity and conformational stability of the adamantane core are key attributes that are exploited in medicinal chemistry and materials science. The introduction of hydroxyl groups at the bridgehead positions, as in this compound, provides reactive sites for further chemical modification, greatly expanding its utility.[1]

Molecular Structure and Physicochemical Profile

The defining characteristic of this compound is the precise placement of three hydroxyl (-OH) groups at the tertiary (bridgehead) carbon atoms (positions 1, 3, and 5) of the adamantane backbone.[2] This substitution pattern results in a highly symmetrical molecule.

Key Structural and Physical Properties:

-

Melting Point: 203-207 °C[7]

-

Solubility: Soluble in methanol.[7]

-

Structural Rigidity: The adamantane cage is conformationally locked, providing a predictable and stable three-dimensional scaffold.[2][8]

-

Hydrogen Bonding: The three hydroxyl groups are capable of forming extensive intermolecular hydrogen bonds, which significantly influences the compound's melting point, solubility, and crystal packing.

| Property | Value |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 339.7±37.0 °C at 760 mmHg |

| Flash Point | 168.7±21.1 °C |

| PSA | 60.69000 |

| LogP | -0.90 |

Data sourced from ChemSrc[4]

Synthesis Protocols for this compound

The synthesis of this compound can be achieved through several routes, primarily involving the selective oxidation of the adamantane core. The choice of method often depends on the desired yield, scalability, and available starting materials.

Method 1: Oxidation of 1-Adamantanol

This method utilizes a catalytic system to introduce hydroxyl groups onto the adamantane scaffold.

Experimental Protocol:

-

Reaction Setup: A mixture of 1-adamantanol, N-hydroxyphthalimide (NHPI), cobalt(II) acetylacetonate, and manganese dioxide is prepared in glacial acetic acid.[1][9]

-

Oxygen Atmosphere: The reaction is conducted under an oxygen atmosphere with vigorous stirring.[1][9]

-

Heating: The mixture is heated to 60°C and maintained at this temperature for 30 hours.[1]

-

Workup: After cooling, the acetic acid is removed. The residue is dissolved in chloroform and refluxed for 2 hours.[1]

-

Isolation: The solid this compound is filtered off and recrystallized from ethyl acetate.[1]

Causality: N-hydroxyphthalimide serves as a highly active catalyst for the oxidation of C-H bonds. The addition of transition metal salts like cobalt(II) and manganese(II) further catalyzes these oxidative transformations.[1]

Method 2: Hydrolysis of 1,3,5-Tribromoadamantane

This is another established method for preparing this compound.[1]

Caption: Key synthetic routes to this compound.

Strategic Applications in Drug Development and Materials Science

The unique structural attributes of this compound make it a valuable component in both pharmaceutical and materials science research.

Drug Development

The adamantane moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.[10]

-

Drug Delivery Systems: The rigid and symmetrical structure of this compound is ideal for creating drug carriers and nanocarriers.[2] These systems can encapsulate therapeutic agents, improving their stability, bioavailability, and enabling controlled release.[2]

-

Antiviral and Antibacterial Agents: Adamantane derivatives have a history of use as antiviral agents, particularly against influenza viruses.[2][10] this compound is a potential candidate for the development of new antiviral and antibacterial compounds.[2]

-

Enhanced Metabolic Stability: Its rigid three-dimensional structure can improve the metabolic stability of a drug.[8] The hydroxyl groups also provide convenient points for chemical modification to synthesize protease inhibitors and receptor modulators.[8]

Caption: Applications of this compound in drug development.

Materials Science

The distinct molecular structure of this compound also lends itself to applications in materials science.

-

Polymer Synthesis: It can be used as a building block for creating new polymers with customized properties.[2] Incorporating adamantane derivatives into polymers can enhance their mechanical strength, thermal stability, and chemical resistance.[2] This has potential applications in industries such as aerospace, automotive, and electronics.[2]

-

Thermo-oxidative Stability: Triesters based on this compound have been shown to possess high thermo-oxidative stability.[11]

Conclusion

This compound is a highly versatile and valuable molecule with a unique combination of structural rigidity, lipophilicity, and chemical functionality. Its utility as a building block in both drug discovery and materials science is well-established and continues to be an active area of research. The synthetic methods outlined, coupled with an understanding of its physicochemical properties, provide a solid foundation for scientists and researchers to explore and exploit the full potential of this remarkable compound.

References

-

Onagi, H., et al. (2012). Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells. Biotechnology Letters, 34(9), 1741-1744. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ivleva, E. A., et al. (2015). Improved Approach Towards Synthesis of Adamantane-1,3,5-triol. Russian Journal of General Chemistry, 85(8), 1830-1833. Available from: [Link]

-

Ivleva, E. A., et al. (2019). Synthesis, Physicochemical Properties, and Thermo-Oxidative Stability of Triesters of this compound and 7-Ethyl-1,3,5-Adamantanetriol. Petroleum Chemistry, 59(8), 864-870. Available from: [Link]

-

ResearchGate. (2015). Improved approach towards synthesis of adamantane-1,3,5-triol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improved approach towards synthesis of adamantane-1,3,5-triol. Retrieved from [Link]

-

MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS # 99181-50-7, this compound, adamantane-1,3,5-triol - chemBlink [chemblink.com]

- 3. This compound | C10H16O3 | CID 9899022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:99181-50-7 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 99181-50-7 [m.chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1,3,5-Adamantanetriol: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Drivers and Practical Methodologies for Determining the Solubility of a Key Adamantane Derivative in Organic Solvents

Abstract

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the solubility of 1,3,5-adamantanetriol in organic solvents, a critical parameter for its application in drug development, materials science, and chemical synthesis. This document moves beyond a simple compilation of data to offer a foundational understanding of the intermolecular forces governing solubility. We present a theoretical framework based on Hansen Solubility Parameters (HSP) to predict and rationalize the solubility behavior of this unique polyhydroxy adamantane derivative. This guide also provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound is a unique polycyclic alcohol characterized by a rigid, diamondoid adamantane cage functionalized with three hydroxyl groups at the bridgehead positions. This trifunctional nature imparts specific stereochemical and electronic properties, making it a valuable building block in various scientific domains. Its applications range from the synthesis of novel polymers and dendrimers to its use as a precursor for pharmacologically active compounds.[1]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in solution-based applications. For drug development professionals, understanding solubility is paramount for formulation design, ensuring bioavailability, and enabling purification processes. In materials science, controlling solubility is crucial for creating homogenous polymer blends and casting high-quality thin films. For synthetic chemists, solvent selection based on solubility is a cornerstone of reaction design, influencing reaction rates, yields, and the ease of product isolation.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound and the practical means to assess it.

The Molecular Architecture of this compound: A Duality of Polarity

The solubility behavior of this compound is a direct consequence of its distinct molecular structure, which presents a fascinating duality of polar and non-polar characteristics.

-

The Adamantane Cage: The core of the molecule is the adamantane scaffold (C₁₀H₁₆), a highly symmetric and lipophilic hydrocarbon cage. This rigid, non-polar framework is inherently hydrophobic and contributes to poor solubility in polar solvents.[2] The adamantane structure itself is readily soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[2]

-

The Hydroxyl Groups: The three hydroxyl (-OH) groups positioned at the 1, 3, and 5 bridgehead positions introduce a strong polar character to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors, a key factor in promoting solubility in polar solvents.[3]

This amphiphilic nature—a non-polar core with polar functionalities—results in a nuanced solubility profile that is highly dependent on the nature of the surrounding solvent molecules.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "like dissolves like," we can employ a more quantitative predictive tool: Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

The principle of HSP is that substances with similar HSP values are more likely to be miscible.[4] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Calculated Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we can estimate them using the group contribution method.[2][5] This method assigns specific values to the different functional groups within a molecule to calculate the overall HSP.

Based on its molecular structure, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰·⁵) | Description |

| δD | 18.0 | Dispersion Component |

| δP | 11.5 | Polar Component |

| δH | 20.0 | Hydrogen Bonding Component |

These values reflect the significant contributions of both the non-polar adamantane cage (high δD) and the multiple hydroxyl groups (high δP and very high δH).

Predicted Solubility Profile in Common Organic Solvents

By comparing the HSP of this compound with those of common organic solvents, we can predict its relative solubility. Solvents with HSP values closer to those of this compound are expected to be better solvents.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility | Solvent Class |

| Methanol | 15.1 | 12.3 | 22.3 | High | Polar Protic |

| Ethanol | 15.8 | 8.8 | 19.4 | High | Polar Protic |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | Polar Protic |

| n-Butanol | 16.0 | 5.7 | 15.8 | Moderate | Polar Protic |

| DMSO | 18.4 | 16.4 | 10.2 | Moderate to High | Polar Aprotic |

| DMF | 17.4 | 13.7 | 11.3 | Moderate to High | Polar Aprotic |

| THF | 16.8 | 5.7 | 8.0 | Low to Moderate | Polar Aprotic |

| Acetone | 15.5 | 10.4 | 7.0 | Low to Moderate | Polar Aprotic |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Low | Polar Aprotic |

| Chloroform | 17.8 | 3.1 | 5.7 | Very Low | Non-Polar |

| Toluene | 18.0 | 1.4 | 2.0 | Very Low | Non-Polar |

| Hexane | 14.9 | 0.0 | 0.0 | Insoluble | Non-Polar |

Note: The predicted solubility is a qualitative estimation based on the similarity of HSP values. Experimental verification is crucial.

From this analysis, we can deduce the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol, which are strong hydrogen bond donors and acceptors, are predicted to be excellent solvents for this compound. This aligns with qualitative observations that it is "soluble in Methanol". The strong hydrogen bonding interactions between the solvent and the hydroxyl groups of the solute can effectively overcome the solute-solute interactions in the crystal lattice.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF, which have high polarity but are not hydrogen bond donors, are also expected to be good solvents. Their high polarity can interact favorably with the polar regions of this compound.

-

Limited Solubility in Less Polar and Non-Polar Solvents: As the hydrogen bonding capacity and polarity of the solvent decrease, the solubility of this compound is expected to diminish significantly. The non-polar adamantane cage is not sufficient to drive solubility in non-polar solvents when faced with the strong intermolecular hydrogen bonding of the triol in its solid state.

The following diagram illustrates the relationship between the solute, good solvents, and poor solvents in the conceptual Hansen space.

Sources

1,3,5-Adamantanetriol: A Tripodal Anchor for Advanced Supramolecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The rigid, diamondoid structure of adamantane has long captivated chemists, offering a robust and predictable scaffold for the design of novel molecules. Among its derivatives, 1,3,5-adamantanetriol stands out as a unique tripodal building block, presenting three hydroxyl groups in a C3-symmetric arrangement. This unique geometry provides a powerful tool for the construction of complex, three-dimensional supramolecular assemblies. This technical guide delves into the core principles and practical applications of this compound in supramolecular chemistry, providing researchers and drug development professionals with the foundational knowledge and experimental insights necessary to leverage this versatile molecule in their work. We will explore its intrinsic properties, its role in forming intricate hydrogen-bonded networks, its potential as a linker in metal-organic frameworks, and its application in the generation of functional self-assembled monolayers.

The Intrinsic Virtues of the Adamantane Cage: Why this compound is a Superior Building Block

The utility of this compound in supramolecular chemistry stems from the inherent properties of its adamantane core. This cage-like hydrocarbon is characterized by its exceptional rigidity, thermal stability, and lipophilicity.[1] The introduction of three hydroxyl groups at the 1, 3, and 5 bridgehead positions bestows upon the molecule a unique combination of features:

-

Tripodal Geometry: The three hydroxyl groups are displayed in a tetrahedral arrangement, providing a pre-organized, three-dimensional scaffold for directed interactions.[2] This C3v symmetry is a powerful design element for creating complex, well-defined supramolecular architectures.

-

Hydrogen Bonding Capability: The hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of robust and directional non-covalent interactions. This is a cornerstone of its ability to self-assemble into intricate networks.[2]

-

Chemical Versatility: The hydroxyl groups serve as convenient handles for further chemical modification, allowing for the attachment of a wide array of functional groups to the adamantane core.[3] This opens up possibilities for creating tailored building blocks for specific applications.

These properties make this compound a compelling candidate for applications ranging from drug delivery and crystal engineering to materials science.[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₃ | [2] |

| Molecular Weight | 184.23 g/mol | [2] |

| Appearance | White crystalline powder | [4] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| CAS Number | 99181-50-7 | [4] |

The Art of Self-Assembly: Hydrogen-Bonded Networks Directed by this compound

A prime example is the synthesis of 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane, a molecule where each arm of the adamantanetriol has been functionalized. This derivative self-assembles into intricate hydrogen-bonded networks, demonstrating the directing influence of the adamantane core.[5]

Experimental Protocol: Synthesis of a this compound-Derived Hydrogen-Bonded Network

The following protocol is adapted from the synthesis of 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane.[5]

Materials:

-

This compound

-

2,6-Dimethoxyphenol

-

Trifluoroacetic acid

-

1,2-Dichloroethane

-

Trifluoromethanesulfonic acid (catalyst)

-

Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and 2,6-dimethoxyphenol (4.5 eq) in a 1:1 mixture of trifluoroacetic acid and 1,2-dichloroethane.

-

Add a catalytic amount of trifluoromethanesulfonic acid to the mixture.

-

Stir the reaction mixture at 90°C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, remove the solvents under reduced pressure.

-

Wash the residue sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography to yield the desired 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane.

Characterization:

The resulting supramolecular network can be characterized by a variety of techniques, including:

-

Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of the molecules and the hydrogen bonding patterns.

-

FT-IR spectroscopy: To identify the characteristic vibrational modes of the hydroxyl groups and confirm their involvement in hydrogen bonding.

-

¹H and ¹³C NMR spectroscopy: To confirm the chemical structure of the synthesized molecule.

Caption: Intermolecular hydrogen bonding between this compound derivatives.

A Tripodal Node for Crystal Engineering: this compound in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The tripodal nature of this compound makes it an intriguing candidate for use as a linker in the synthesis of novel MOFs with three-dimensional network topologies. While the direct use of this compound as a linker in a reported MOF structure is not prevalent in the literature, the principles can be extrapolated from coordination polymers synthesized using other adamantane-based tripodal ligands.[1]

The hydroxyl groups of this compound can be deprotonated to act as coordination sites for metal ions, or they can be functionalized with other coordinating groups, such as carboxylates or pyridyls, to create more versatile linkers.[6]

Conceptual Workflow: Synthesis of a this compound-Based MOF

The following is a conceptual workflow for the synthesis of a hypothetical MOF using a functionalized this compound linker.

Caption: Conceptual workflow for the synthesis of a MOF using a this compound-based linker.

The synthesis would typically involve a solvothermal reaction between the functionalized adamantane linker and a suitable metal salt in a high-boiling point solvent. The resulting crystalline material would then be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements to determine its porosity.

Engineering Surfaces with Precision: Self-Assembled Monolayers of this compound Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. They provide a powerful method for modifying the chemical and physical properties of surfaces. The tripodal structure of this compound makes it an excellent scaffold for creating robust and well-defined SAMs. By functionalizing the hydroxyl groups with thiol moieties, for example, the molecule can be anchored to a gold surface.[7]

The adamantane core acts as a rigid spacer, ensuring a well-defined distance between the functional groups that can be introduced at the apex of the molecule. This precise control over surface chemistry is highly desirable for applications in biosensing, electronics, and drug delivery.[7]

Experimental Protocol: Formation of a Self-Assembled Monolayer of a Thiol-Functionalized Adamantanetriol Derivative on Gold

This protocol is adapted from established methods for forming SAMs of adamantane-based tripodal thioether ligands.[7]

Materials:

-

Gold-coated substrate (e.g., silicon wafer or glass slide)

-

Thiol-functionalized this compound derivative

-

High-purity ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Preparation: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood). Rinse the substrate thoroughly with deionized water and then ethanol, and dry it under a stream of nitrogen.

-

SAM Formation: Prepare a dilute solution (e.g., 1 mM) of the thiol-functionalized adamantane derivative in ethanol. Immerse the clean gold substrate in this solution for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: Remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the substrate under a stream of nitrogen.

Characterization:

The quality and properties of the resulting SAM can be assessed using various surface-sensitive techniques:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the adamantane derivative.[7]

-

Contact Angle Goniometry: To measure the hydrophobicity or hydrophilicity of the modified surface.

-

Atomic Force Microscopy (AFM): To visualize the topography of the monolayer and assess its ordering.

Caption: Schematic of a self-assembled monolayer of a functionalized this compound derivative on a gold surface.

Future Perspectives and Applications

The unique structural and chemical attributes of this compound position it as a building block with immense potential in supramolecular chemistry and beyond. Future research is likely to focus on:

-

Drug Delivery: The rigid adamantane core can be used to construct well-defined nanocarriers for targeted drug delivery. The three hydroxyl groups provide multiple attachment points for drugs, targeting ligands, and solubilizing agents.

-

Advanced Materials: The incorporation of this compound into polymers and other materials can lead to enhanced thermal stability, mechanical strength, and novel functionalities.[3]

-

Catalysis: MOFs and other porous materials constructed from this compound-based linkers could serve as highly selective catalysts for a variety of chemical transformations.

As synthetic methodologies become more sophisticated, we can expect to see the emergence of a new generation of complex and functional supramolecular systems built upon the robust and versatile foundation of this compound.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Scheme 1. synthesis of coordination polymers 1-3. [Link]

-

Adamantane-Based Tripodal Thioether Ligands Functionalized with a Redox-Active Ferrocenyl Moiety for Self-Assembled Monolayers. PubMed Central. [Link]

-

Supramolecular Gels with Potential Applications as Anti-Icing Agents. PubMed Central. [Link]

-

PubChem. This compound. [Link]

-

Supporting Information Hydrogen-bonded networks formed from tri- and tetrasubstituted adamantanes bearing dimethoxyphenol moieti. The Royal Society of Chemistry. [Link]

-

Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. pubs.acs.org. [Link]

-

Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. RSC Publishing. [Link]

-

Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions (RSC Publishing). [Link]

-

Mitsukura, K., Yamanaka, N., Yoshida, T., & Nagasawa, T. (2012). Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells. Biotechnology letters, 34(9), 1741–1744. [Link]

-

Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. RSC Publishing. [Link]

-

Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. NSF Public Access Repository. [Link]

-

Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. PubMed Central. [Link]

-

Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. whiterose.ac.uk. [Link]

-

Reactions and Reactivity in Self-Assembled Monolayers**. Angewandte Chemie International Edition. [Link]

-

Supramolecular Gels. DAV University. [Link]

-

The hydrogen bond in the solid state. | Semantic Scholar. [Link]

-

Supramolecular gels: a versatile crystallization toolbox. Chemical Society Reviews (RSC Publishing). [Link]

-

Fabrication of a copper-based coordination polymer as a bifunctional photocatalyst and urease inhibitor. Dalton Transactions (RSC Publishing). [Link]

-

Recent Developments in Multifunctional Coordination Polymers. MDPI. [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H16O3 | CID 9899022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Adamantane-Based Tripodal Thioether Ligands Functionalized with a Redox-Active Ferrocenyl Moiety for Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"regioselective synthesis of 1,3,5-Adamantanetriol from 1,3-adamantanediol"

Application Note & Protocol

Title: Regioselective Synthesis of 1,3,5-Adamantanetriol via Whole-Cell Biocatalysis

Introduction: The Challenge of Selective Adamantane Functionalization

Adamantane and its hydroxylated derivatives are cornerstone building blocks in modern science, prized for their unique combination of high lipophilicity, conformational rigidity, and exceptional thermal stability.[1] These properties make them invaluable scaffolds in drug development, supramolecular chemistry, and the design of advanced polymer materials.[1] Specifically, this compound, with its C3-symmetric structure, is a highly sought-after intermediate for creating specialized polymers and trimeric cationic surfactants.[2][3]

The primary challenge in adamantane chemistry lies in achieving regioselective functionalization of its non-equivalent C-H bonds.[4] The adamantane cage possesses four tertiary (bridgehead) and twelve secondary (methylene) C-H bonds. Traditional chemical oxidation methods, while capable of functionalizing these bonds, often suffer from a lack of selectivity, leading to complex product mixtures that are difficult to separate.[4][5] Synthesizing this compound from 1,3-adamantanediol is particularly challenging, as a chemical oxidant must selectively target one of the two remaining equivalent tertiary C-H bonds without affecting the six adjacent secondary positions.

This application note details a robust and highly regioselective protocol for the synthesis of this compound from 1,3-adamantanediol, moving beyond the limitations of classical chemistry. We leverage the precision of biocatalysis, employing whole cells of the actinobacterium Kitasatospora sp. GF12 as a self-contained and efficient catalytic system.[4][6] This method exploits the inherent selectivity of microbial cytochrome P450 monooxygenases to achieve targeted hydroxylation, offering a green and effective alternative to conventional synthetic routes.[4]

Principle of the Method: Harnessing Enzymatic Precision

The core of this protocol is the targeted C-H bond activation and hydroxylation catalyzed by enzymes within the Kitasatospora sp. GF12 cells.[6] The high regioselectivity of this transformation is governed by the specific three-dimensional structure of the enzyme's active site, which orients the 1,3-adamantanediol substrate in a way that exposes only the desired tertiary C-H bond at the 5-position to the catalytic center.[4]

The reaction is mediated by a monooxygenase, likely a cytochrome P450-type enzyme, which performs the following overall transformation:

R-H + O₂ + NAD(P)H + H⁺ → R-OH + H₂O + NAD(P)⁺

A critical aspect of this whole-cell system is the continuous regeneration of the expensive NAD(P)H cofactor, which is essential for enzyme activity. This is achieved in situ by the bacterium's own metabolic machinery. The protocol incorporates glycerol as an inexpensive co-substrate, which is metabolized by the cells to recycle NAD(P)⁺ back to NAD(P)H, ensuring sustained catalytic activity over the long reaction period.[6]

Caption: Fig. 1: Biocatalytic hydroxylation workflow.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis, from biocatalyst preparation to final product purification.

Protocol 1: Preparation of Biocatalyst (Kitasatospora sp. GF12)

(Note: This is a generalized procedure. Optimal growth conditions may vary. It is assumed the user has access to the Kitasatospora sp. GF12 strain and basic microbiology facilities.)

Materials:

-

Kitasatospora sp. GF12 culture

-

Appropriate growth medium (e.g., ISP Medium 2)

-

Sterile baffled flasks

-

Incubator shaker

-

Refrigerated centrifuge and sterile centrifuge tubes

-

Sterile phosphate buffer (50 mM, pH 7.0)

Procedure:

-

Inoculation: Inoculate 100 mL of sterile growth medium in a 500 mL baffled flask with a fresh culture of Kitasatospora sp. GF12.

-

Cultivation: Incubate the flask at 28-30 °C with vigorous shaking (e.g., 200 rpm) for 48-72 hours, or until the culture reaches the late exponential or early stationary growth phase.

-

Harvesting: Transfer the culture to sterile centrifuge tubes. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4 °C.

-

Washing: Discard the supernatant. Resuspend the cell pellet in 50 mL of sterile phosphate buffer (50 mM, pH 7.0). Centrifuge again under the same conditions.

-

Final Preparation: Repeat the washing step one more time. After the final centrifugation, discard the supernatant and use the resulting wet cell pellet (washed cells) directly in the biotransformation reaction.

Rationale: The washing steps are critical to remove residual growth medium components that could interfere with the reaction or complicate downstream purification. Using a defined buffer ensures the reaction pH remains optimal for enzyme activity.

Protocol 2: Regioselective Hydroxylation of 1,3-Adamantanediol

Materials & Reagents:

-

1,3-Adamantanediol

-

Glycerol

-

Phosphate buffer (50 mM, pH 7.0)

-

Washed cell pellet of Kitasatospora sp. GF12 (from Protocol 1)

-

Reaction vessel (e.g., 50 mL flask or vial)

-

Orbital shaker or magnetic stirrer

Reaction Parameters:

| Parameter | Value | Source |

| Substrate (1,3-Adamantanediol) | 60 mM | [6] |

| Biocatalyst (wet cells) | ~15.5 mg/mL | [6] |

| Co-substrate (Glycerol) | 400 mM | [6] |

| Buffer | 50 mM Phosphate, pH 7.0 | [6] |

| Temperature | 24 °C | [6] |

| Reaction Time | 120 hours | [6] |

| Agitation | Moderate shaking | [6] |

Procedure:

-

Reaction Setup: In a 50 mL flask, combine 4.0 mL of phosphate buffer, 1,3-adamantanediol (to a final concentration of 60 mM), and glycerol (to a final concentration of 400 mM).

-

Calculation Example for 4 mL reaction: 40.4 mg of 1,3-adamantanediol and 147.3 mg of glycerol.

-

-

Biocatalyst Addition: Add approximately 62 mg (wet weight) of the washed Kitasatospora sp. GF12 cell pellet to the reaction mixture.[6]

-

Incubation: Seal the flask (allowing for air exchange, as O₂ is a reactant) and place it in an orbital shaker at 24 °C. Ensure moderate agitation to keep the cells suspended and facilitate aeration.[6]

-

Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (e.g., 100 µL) at various time points (e.g., 24, 48, 72, 96, 120 h). Centrifuge the aliquot to pellet the cells, and analyze the supernatant by GC-MS or HPLC.

-

Reaction Termination: After 120 hours, terminate the reaction by centrifuging the entire mixture at 10,000 x g for 20 minutes to pellet the cells and other insoluble materials. Collect the supernatant for product extraction.

Rationale: The reaction is performed at a mild temperature (24 °C) to preserve enzyme stability over the long incubation period. Continuous agitation is necessary to overcome mass transfer limitations of the substrate into the cells and of oxygen from the headspace into the liquid phase.

Protocol 3: Product Extraction and Purification

Materials:

-

Reaction supernatant (from Protocol 2)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography mobile phase)

-

Rotary evaporator

Procedure:

-

Liquid-Liquid Extraction: Transfer the reaction supernatant to a separatory funnel. Extract the aqueous phase three times with equal volumes of ethyl acetate.

-

Rationale: this compound is a polar molecule, but repeated extraction with a moderately polar solvent like ethyl acetate is effective for its recovery from the aqueous buffer.

-

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Chromatographic Purification: Purify the crude solid by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 30% and gradually increasing to 70% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white crystalline solid. Determine the yield. The expected yield based on the literature is approximately 51.5% (30.9 mM product from 60 mM substrate).[6]

Caption: Fig. 2: Step-by-step experimental workflow.

References

-

Mitsukura, K., Yamanaka, N., Yoshida, T., & Nagasawa, T. (2012). Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells. Biotechnology Letters, 34(9), 1741-1744. [Link]

-

Grishin, Y. K., & Danilova, E. A. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(13), 6985. [Link]

-

Feceu, A., Yang, H.-B., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5587-5592. [Link]

-

Mella, M., Freccero, M., & Albini, A. (1996). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, 61(4), 1413-1422. [Link]

-

Bagrii, E. I., et al. (2011). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 51(3), 183-207. [Link]

-

Stetter, H., & Tacke, P. (1963). Practical and Scalable Synthesis of 1,3-Adamantanediol. Angewandte Chemie International Edition in English, 2(12), 696-696. [Link]

-

Labinger, J. A., & Bercaw, J. E. (2002). C-H activation. Nature, 417(6888), 507-514. [Link]

-

Mitsukura, K., et al. (2012). Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells. Biotechnology Letters, 34(9), 1741-4. [Link]

-

Weigel, W. K., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]

-

Khusnutdinov, R. I., et al. (2006). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 42(8), 1153-1157. [Link]

-

Ivleva, E. A., Platonov, I. A., & Klimochkin, Y. N. (2015). Improved approach towards synthesis of adamantane-1,3,5-triol. Russian Journal of General Chemistry, 85(8), 1830-1833. [Link]

-

Ivleva, E. A., et al. (2019). Synthesis, Physicochemical Properties, and Thermo-Oxidative Stability of Triesters of this compound and 7-Ethyl-1,3,5-Adamantanetriol. Petroleum Chemistry, 59(8), 915-923. [Link]

-

Ivleva, E.A., Platonov, I.A., & Klimochkin, Y.N. (2015). Improved Approach Towards Synthesis of Adamantane-1,3,5-triol. Russian Journal of General Chemistry, 85, 1830-1833. [Link]

- Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 99181-50-7 [chemicalbook.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Catalytic Approach for the Synthesis of 1,3,5-Adamantanetriol from 1-Adamantanol

Abstract

This application note provides a comprehensive guide for the synthesis of 1,3,5-adamantanetriol, a key polyol derivative of adamantane, starting from 1-adamantanol. Adamantane derivatives are of significant interest in medicinal chemistry, materials science, and nanotechnology due to their unique properties, including high lipophilicity, thermal stability, and rigid cage-like structure.[1][2] The selective functionalization of adamantane's strong C-H bonds, however, presents a considerable synthetic challenge.[1][2] This document details an efficient catalytic oxidation method utilizing N-hydroxyphthalimide (NHPI) in conjunction with transition metal co-catalysts. We provide a step-by-step experimental protocol, mechanistic insights, data interpretation, and troubleshooting guidance intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Adamantane and its derivatives have garnered substantial attention for their application as building blocks in drug design, the creation of supramolecular polymers, and as synthetic bases for advanced fluids.[2] Specifically, polyhydroxylated adamantanes like this compound are valuable precursors for designing functional materials and synthesizing trimeric cationic surfactants.[2][3] The core challenge in adamantane chemistry lies in achieving selective functionalization of its inert C-H bonds. The adamantane cage possesses two types of C-H bonds: four equivalent tertiary bonds at the bridgehead positions and twelve secondary bonds at the methylene bridges.[1]

Traditional radical reactions often suffer from low selectivity and require harsh conditions.[4] This protocol leverages a more controlled, catalytic approach based on the work of Ivleva et al., which employs an N-hydroxyphthalimide (NHPI) catalyst system.[2][5] This system facilitates the sequential hydroxylation of 1-adamantanol at the remaining tertiary bridgehead positions to yield 1,3-adamantanediol and the target this compound.

Mechanistic Rationale

The conversion of 1-adamantanol to this compound is a stepwise oxidation process. The key to this methodology is the generation of the highly reactive phthalimide-N-oxyl (PINO) radical from the NHPI catalyst. The proposed mechanism follows these key steps:

-

Initiation: The transition metal co-catalyst, such as Cobalt(II), facilitates the formation of the PINO radical from NHPI in the presence of an oxygen atmosphere.[1]

-

Hydrogen Atom Abstraction (HAT): The electrophilic PINO radical preferentially abstracts a hydrogen atom from one of the electron-rich tertiary C-H bonds on the adamantane skeleton. This step is highly regioselective for the bridgehead positions.[1][4][6]

-

Radical Propagation & Oxidation: The resulting adamantyl radical is then trapped by molecular oxygen to form a peroxy radical. Subsequent reaction steps, likely involving further radical transformations and hydrolysis, lead to the introduction of a hydroxyl group.

-

Sequential Oxidation: The process is repeated, first converting 1-adamantanol to 1,3-adamantanediol, which is then further oxidized to the final product, this compound. The use of manganese dioxide (MnO₂) as a co-catalyst has been shown to improve the outcome of the reaction.[2][5]

Experimental Protocol

This protocol is adapted from an improved synthetic approach for adamantane-1,3,5-triol.[2][5]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 1-Adamantanol | C₁₀H₁₆O | 152.24 | ≥99% | Sigma-Aldrich |

| N-Hydroxyphthalimide (NHPI) | C₈H₅NO₃ | 163.13 | ≥97% | Sigma-Aldrich |

| Cobalt(II) acetylacetonate [Co(acac)₂] | C₁₀H₁₄CoO₄ | 257.15 | ≥97% | Sigma-Aldrich |

| Manganese dioxide (MnO₂) | MnO₂ | 86.94 | Activated | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |

| Oxygen (Gas) | O₂ | 32.00 | High Purity | Airgas |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | VWR |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | VWR |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer or thermocouple

-

Gas inlet adapter and tubing

-

Oxygen balloon

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps must be performed in a well-ventilated chemical fume hood. Glacial acetic acid is corrosive and has a pungent odor.

-

Oxygen Handling: Oxygen is a strong oxidizer. Ensure there are no open flames or spark sources nearby. Do not use oil or grease on any equipment in contact with oxygen.

-

Pressure: The use of an oxygen balloon creates a slightly positive pressure. Ensure all glassware is free of cracks and securely clamped.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1-adamantanol (e.g., 1.52 g, 10 mmol), N-hydroxyphthalimide (NHPI) (0.326 g, 2 mmol, 20 mol%), Cobalt(II) acetylacetonate (0.026 g, 0.1 mmol, 1 mol%), and manganese dioxide (0.087 g, 1 mmol, 10 mol%).[2]

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

-

Oxygen Atmosphere: Fit the flask with a reflux condenser and a gas inlet adapter. Purge the system with oxygen gas for 5 minutes and then maintain a positive pressure of oxygen using a balloon.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 30 hours.[5] The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up - Solvent Removal: After 30 hours, remove the flask from the oil bath and allow it to cool to room temperature. Remove the bulk of the glacial acetic acid using a rotary evaporator.

-

Neutralization and Extraction: Dilute the residue with 50 mL of ethyl acetate. Carefully transfer the mixture to a separatory funnel and wash it sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (3 x 30 mL) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Purification

The crude product, a mixture of unreacted 1-adamantanol, 1,3-adamantanediol, and this compound, requires purification via column chromatography.

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution from hexane:ethyl acetate (e.g., 4:1) to pure ethyl acetate is typically effective.

-

Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the column.

-

Fraction Collection: Elute the column with the solvent gradient, collecting fractions and analyzing them by Thin Layer Chromatography (TLC) or GC-MS to identify the desired products.

-

Isolation: Combine the pure fractions containing this compound and remove the solvent via rotary evaporation to yield the final product as a white solid.

Data, Analysis, and Expected Results

The optimized catalytic system is designed to selectively produce a mixture of 1,3-adamantanediol and this compound.

Reagent Stoichiometry Table

| Component | Amount (mmol) | Mass (g) | Molar Ratio | Role |

| 1-Adamantanol | 10 | 1.52 | 1.0 | Substrate |

| NHPI | 2 | 0.326 | 0.2 | Catalyst |

| Co(acac)₂ | 0.1 | 0.026 | 0.01 | Co-catalyst |

| MnO₂ | 1 | 0.087 | 0.1 | Co-catalyst |

| Glacial Acetic Acid | - | ~30 mL | - | Solvent |

| Oxygen | Excess | - | - | Oxidant |

Expected Yields and Side Products

Based on published data, this reaction typically yields 1,3-adamantanediol and this compound in a ratio of approximately 2.5:1.[2] The yield of the desired triol can be optimized, but separation from the diol intermediate is necessary. Common side products include hydroxyketones and diketones of the adamantane series resulting from the over-oxidation of secondary C-H bonds or the alcohol functionalities.[2]

Characterization

-

GC-MS: Useful for monitoring reaction progress and identifying components in the crude mixture and purified fractions.

-

NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the purified this compound. The high symmetry of the molecule will result in a simplified spectrum.

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

Visual Workflows and Diagrams

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Simplified Catalytic Cycle

Caption: Key steps in the NHPI-catalyzed hydroxylation of adamantane.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and monitor by GC-MS. Ensure temperature is stable at 90 °C. |

| Inactive catalyst or poor oxygen supply. | Use fresh catalysts. Ensure the oxygen balloon remains inflated and the system is well-sealed. | |

| Low Selectivity | Reaction temperature is too high, leading to over-oxidation. | Decrease reaction temperature slightly (e.g., to 80-85 °C) and monitor product distribution.[2] |

| Incorrect ratio of catalysts. | Verify the molar percentages of all catalytic components. | |

| Difficult Purification | Products are co-eluting. | Optimize the chromatography solvent system. Try a different stationary phase or a shallower gradient. |

| Formation of highly polar byproducts. | Add a polar solvent like methanol to the elution gradient to wash the column. |

Conclusion

The described method provides a robust and effective pathway for the synthesis of this compound from the more accessible 1-adamantanol. By employing an NHPI-based catalytic system with transition metal co-catalysts, this protocol overcomes some of the challenges associated with the selective C-H functionalization of the adamantane core. This application note serves as a practical guide for researchers, offering a detailed procedure and the necessary scientific context to successfully synthesize this valuable polyol intermediate for further applications in chemistry and materials science.

References

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2022). PubMed Central. [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2020). PubMed Central. [Link]

-

Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. (2002). ACS Publications. [Link]

-

One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Odessa University. [Link]

-

One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. (2021). MDPI. [Link]

-

Regioselective synthesis of this compound from 1,3-adamantanediol using Kitasatospora cells. (2012). PubMed. [Link]

-

Improved approach towards synthesis of adamantane-1,3,5-triol. (2015). ResearchGate. [Link]

-

Improved Approach Towards Synthesis of Adamantane-1,3,5-triol. (2015). ResearchGate. [Link]

-

Oxidation of adamantane to adamantanone in concentrated H₂SO₄. ResearchGate. [Link]

-

Ozonation of hydrocarbons on silica gel to produce tertiary alcohols. Organic Syntheses. [Link]

-

Improved approach towards synthesis of adamantane-1,3,5-triol. Semantic Scholar. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 99181-50-7 [chemicalbook.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Unique Role of 1,3,5-Adamantanetriol in Polymer Chemistry

An In-Depth Guide to the Application of 1,3,5-Adamantanetriol in Advanced Polymer Synthesis

Adamantane, a perfectly symmetrical and rigid diamondoid hydrocarbon, provides an exceptional building block for high-performance polymers.[1] Its incorporation into a polymer backbone imparts significant enhancements in thermal stability, glass transition temperature (Tg), and mechanical strength.[1][2][3] this compound (CAS No: 99181-50-7) is a particularly valuable derivative, distinguished by its three hydroxyl groups positioned at the tertiary bridgehead carbons of the adamantane cage.[4][5][6] This trifunctional nature allows it to act not merely as a monomer but as a potent crosslinking agent or a central core for creating complex three-dimensional polymer architectures, such as star polymers and dendrimers.[7][8][9]

The three reactive hydroxyl groups are chemically equivalent, enabling controlled and predictable reactions.[5] This guide provides detailed application notes and protocols for leveraging the unique structural attributes of this compound in the synthesis of advanced polymers, intended for researchers, scientists, and professionals in materials science and drug development.

Core Principle: How this compound Shapes Polymer Properties

The introduction of this compound into a polymer matrix fundamentally alters its properties. Unlike its difunctional counterpart, 1,3-adamantanediol, which typically forms linear polymer chains, the triol introduces covalent branch points. This leads to the formation of a robust, crosslinked network.

Key benefits of incorporating this compound include:

-

Enhanced Thermomechanical Stability: The rigid, bulky adamantane cage restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature (Tg).[3][7][10] The crosslinked structure created by the triol further enhances thermal stability and mechanical properties like storage modulus and hardness.[4][7]

-

Controlled 3D Architectures: The trifunctional core is ideal for "core-first" synthesis approaches to create star-shaped polymers, where three distinct polymer arms radiate from the central adamantane unit.[9] This precise architecture is crucial for applications in drug delivery and nanotechnology.

-

Improved Material Performance: Polymers containing adamantane often exhibit superior thermal degradation resistance, with decomposition temperatures frequently exceeding 500°C.[2][10][11]

Data Summary: Impact of Adamantane Hydroxyl Functionality on Polyurethane Properties

The following table summarizes the comparative effects of using a diol versus a triol adamantane derivative in polyurethane synthesis, demonstrating the significant impact of the third hydroxyl group.[3][7]

| Property | Pure Polyurethane (PU) | PU with Adamantanediol | PU with 0.5% this compound | Causality |

| Glass Transition Temp. (Tg) | Baseline | Lower than Pure PU | Higher than Pure PU | The triol acts as a crosslinker, restricting chain mobility and increasing Tg.[7] |

| Storage Modulus (at low temp.) | Baseline | Lower than Pure PU | Significantly Improved | Crosslinking creates a more rigid network, enhancing stiffness and load-bearing capacity.[7] |

| Hardness | Baseline | Smaller than Pure PU | Larger than Pure PU | The dense, crosslinked structure increases the material's resistance to indentation.[7] |

| Polymer Structure | Linear | Primarily Linear | Crosslinked Network | The third hydroxyl group provides a site for network formation.[7] |

Application Protocol 1: Synthesis of Crosslinked, High-Performance Polyurethanes

This protocol details the synthesis of a polyurethane network where this compound serves as a crosslinking agent to enhance thermomechanical properties. The reaction involves the polyaddition of the hydroxyl groups of the triol and a linear diol with a diisocyanate.

Workflow for Polyurethane Synthesis

Caption: Workflow for synthesizing crosslinked polyurethanes.

Experimental Protocol

Materials:

-

This compound (CAS: 99181-50-7)

-

Hexamethylene diisocyanate (HDI)

-

1,4-butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

N,N-dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, HDI, a catalytic amount of DBTDL, and 10 mL of anhydrous DMF.[3]

-

Causality: An inert nitrogen atmosphere is crucial to prevent side reactions of the highly reactive isocyanate groups with atmospheric moisture.

-

-

Pre-polymerization: Stir the mixture vigorously at 70°C for approximately 30 minutes.[3] This initial step allows the adamantane triol to react with HDI, forming the initial branched structures.

-

Chain Extension and Crosslinking: Add the chain extender, 1,4-butanediol (BDO), to the flask. Continue stirring at 70°C for an additional 2 hours.[3]

-

Causality: BDO reacts with the remaining isocyanate groups to build the linear segments of the polymer chains between the adamantane crosslink points. Occasionally add more DMF to maintain a manageable viscosity as the polymer network grows.

-

-

Casting and Curing: Pour the viscous polymer solution into a Teflon mold and cure it in an oven at 80°C for 24 hours to ensure complete reaction and solvent evaporation.

-

Product Isolation: After cooling to room temperature, the solid polyurethane film can be removed from the mold for characterization.

Self-Validation and Characterization:

-

FTIR Spectroscopy: Confirm the completion of the reaction by observing the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of the urethane (-NH-COO-) carbonyl peak around 1700 cm⁻¹.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) to quantify the impact of crosslinking on chain mobility.

-

Dynamic Mechanical Analysis (DMA): Measure the storage modulus and tan delta to evaluate the mechanical performance and stiffness of the material.

Application Protocol 2: Core-First Synthesis of 3-Arm Star Polyesters

This protocol uses this compound as a trifunctional initiator for the ring-opening polymerization (ROP) of a cyclic ester, such as ε-caprolactone. The result is a star-shaped polymer with three polycaprolactone (PCL) arms emanating from the adamantane core.

Reaction Scheme: Adamantane-Initiated ROP

Caption: Core-first synthesis of a 3-arm star polymer.

Experimental Protocol

Materials:

-

This compound, dried under vacuum

-

ε-Caprolactone, distilled over CaH₂

-

Stannous octoate (Sn(Oct)₂) catalyst

-

Toluene, anhydrous

-

Methanol for precipitation

Procedure:

-

Reagent Preparation: Add a calculated amount of this compound and ε-caprolactone to a flame-dried Schlenk flask. The molar ratio of monomer to initiator will determine the final molecular weight (length of the arms).

-

Causality: The purity of the monomer and initiator is critical in controlled polymerization. Water can act as an alternative initiator, leading to undesired linear polymers and a broadening of the molecular weight distribution.

-

-

Reaction Setup: Add the Sn(Oct)₂ catalyst solution in toluene (typically a monomer-to-catalyst ratio of 1000:1). Seal the flask and purge with dry nitrogen for 15 minutes.

-

Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir for 24 hours. The reaction mixture will become increasingly viscous.

-

Causality: Sn(Oct)₂ is a highly effective catalyst for the coordination-insertion mechanism of ROP, allowing for controlled polymer growth from the hydroxyl groups of the adamantane core.

-

-

Product Isolation: Cool the reaction to room temperature and dissolve the viscous product in a minimal amount of chloroform.

-